molecular formula C12H20N4O3 B137307 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione CAS No. 132716-86-0

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione

Cat. No.: B137307
CAS No.: 132716-86-0
M. Wt: 268.31 g/mol
InChI Key: PXMMTJQTHPZPJP-UHFFFAOYSA-N
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Description

6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, also known as this compound, is a useful research compound. Its molecular formula is C12H20N4O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677538. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Catalysis

The pyranopyrimidine core, including structures related to 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent reviews have focused on synthetic pathways employing diversified hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts for the development of pyranopyrimidine scaffolds. These studies highlight the application of hybrid catalysts in synthesizing structurally complex pyrimidinediones, underlining their significance in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Activities

Pyrimidines, including derivatives of this compound, are known for their range of pharmacological effects, such as anti-inflammatory properties. A comprehensive review of recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives has been discussed, highlighting their inhibitory response against various inflammatory mediators. This body of work contributes to the understanding of the structural activity relationships (SARs) of pyrimidines and suggests avenues for developing new anti-inflammatory agents (Rashid et al., 2021).

Role in Cancer Research

Investigations into the non-proliferative roles of pyrimidine metabolism in cancer have revealed that beyond their well-known support for cell proliferation, pyrimidines may play crucial roles in differentiation and metastasis in various cancer types. This emerging perspective suggests that pyrimidine metabolism, including derivatives like this compound, could influence cancer progression and treatment outcomes beyond traditional nucleotide synthesis pathways. This insight opens new research pathways for understanding the complex roles of pyrimidines in cancer biology and therapy (Siddiqui & Ceppi, 2020).

Safety and Hazards

The compound has a warning signal word . The hazard statements include H315, H319, H335, and H351 . The precautionary statements include P201, P202, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-3-5-7-15-10(13)9(14-19)11(17)16(12(15)18)8-6-4-2/h3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMMTJQTHPZPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327699
Record name NSC677538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132716-86-0
Record name NSC677538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-1,3-DIBUTYL-5-NITROSOURACIL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 1,3-di-n-butyl-6-amino-uracil g, 112.8 mmol), glacial acetic acid (10 ml), and 6N HCl (18.8 ml) in water (500 ml) was added dropwise a solution of sodium nitrite (7.78, g, 112.8 mmol) in water (30 ml) on ice bath. The reaction mixture was stirred for 30 min. The violet solid was collected by filtration and washed with water (2×20 ml), dried for 2 days at 60° C. in a vacuum oven to yield 6-amino-1,3-di-n-butyl-5-nitroso-uracil (24.99 g, 82.6%), m.p. 199°-205° C.; 1H NMR (CDCl3) δ0.97-1.01 (m, 6H, 2×CH3), 1.36-1.49 (m, 4H, 2×CH2), 1.62-1.74 (m, 4H, 2×CH2), 3.94 (t, J=7.8 Hz, 2H, N--CH2), 4.08 (t, J=7.5 Hz, 2H, N--CH2), 6.46 (br s, 2H, NH2). Anal. Calc'd for C12H20N4O3 : C, 53.72; H, 7.51; N, 20.88; Found: C, 54.37; H, 7.67; N, 20.65.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
18.8 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
112.8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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